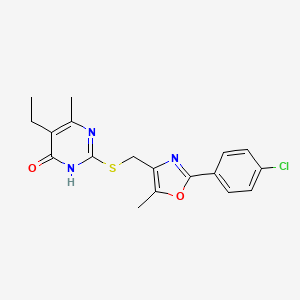
4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide, commonly known as BPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPN is a selective antagonist of the P2X7 receptor, which is a type of ion channel found in immune cells. The P2X7 receptor plays a crucial role in immune responses, and its dysregulation has been linked to various diseases, including chronic pain, inflammation, and cancer.
Wissenschaftliche Forschungsanwendungen
Environmental Presence and Toxicity
- Synthetic Phenolic Antioxidants: Research has shown that synthetic phenolic antioxidants (SPAs), which include compounds similar to 4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide, are widely used in industrial and commercial products. They have been detected in various environmental matrices and in humans, indicating widespread exposure. Some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. Future studies should focus on reducing the potential for environmental pollution by developing SPAs with low toxicity and low migration ability (Liu & Mabury, 2020).
Bioactivities and Natural Occurrence
- Natural Sources and Bioactivities: 2,4-Di-tert-butylphenol (DTBP) and its analogs, which share structural similarities with the compound , are toxic secondary metabolites produced by various organisms. These compounds are major components of volatile or essential oils and exhibit potent toxicity. Their production by organisms raises questions about their ecological roles and potential bioactivities (Zhao et al., 2020).
Pharmacokinetic Enhancements
- Resveratrol Bioavailability: Efforts to improve the bioavailability of compounds like resveratrol have included various methodological approaches, such as nanoencapsulation and the synthesis of derivatives with different substituents, including methoxylic groups. These approaches aim to enhance absorption, membrane transport, and overall pharmacokinetic characteristics, highlighting the potential to modify and improve the properties of compounds like 4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide for clinical applications (Chimento et al., 2019).
Atmospheric Nitration
- Nitrated Phenols: The atmospheric occurrence of nitrophenols, including the formation and environmental impact of nitrated derivatives of phenolic compounds, is reviewed. These compounds can arise from combustion processes and secondary atmospheric reactions, impacting environmental and human health. Understanding their sources, transformations, and sinks is crucial for assessing the environmental fate of nitrated compounds similar to 4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide (Harrison et al., 2005).
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-21(2,3)15-7-10-17(11-8-15)28-13-5-6-20(24)22-18-12-9-16(23(25)26)14-19(18)27-4/h7-12,14H,5-6,13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEZJVZQXXAZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2769427.png)
![1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2769428.png)
![N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2769429.png)
![(5-Bromothiophen-2-yl)(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2769430.png)
![methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2769431.png)

![[(1-Adamantylacetyl)amino]acetic acid](/img/structure/B2769434.png)
![5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2769438.png)
![N-(3,4-dichlorophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2769439.png)

![(Z)-3-[3-Bromo-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2769443.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2769445.png)
![8-[(E)-2-[1-(naphthalen-1-yl)ethylidene]hydrazin-1-yl]quinoline](/img/structure/B2769450.png)